3-(Diphenylphosphoryl)phenyl diphenylphosphinate
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Overview
Description
3-(DIPHENYLPHOSPHOROSO)PHENYL DIPHENYLPHOSPHINATE is an organophosphorus compound known for its unique chemical properties and applications in various scientific fields. This compound is characterized by the presence of both phosphoroso and phosphinate groups, making it a versatile reagent in organic synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(DIPHENYLPHOSPHOROSO)PHENYL DIPHENYLPHOSPHINATE typically involves the reaction of diphenylphosphine with appropriate reagents under controlled conditions. One common method includes the oxidation of diphenylphosphine using oxidizing agents such as hydrogen peroxide or oxygen . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts to enhance the reaction efficiency is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3-(DIPHENYLPHOSPHOROSO)PHENYL DIPHENYLPHOSPHINATE undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoroso group back to phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoroso group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products Formed:
Phosphine Oxides: Formed through oxidation.
Phosphines: Formed through reduction.
Substituted Phosphinates: Formed through nucleophilic substitution.
Scientific Research Applications
3-(DIPHENYLPHOSPHOROSO)PHENYL DIPHENYLPHOSPHINATE has a wide range of applications in scientific research:
Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
Mechanism of Action
The mechanism of action of 3-(DIPHENYLPHOSPHOROSO)PHENYL DIPHENYLPHOSPHINATE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins that have active sites capable of binding phosphorus-containing groups.
Pathways Involved: It can participate in phosphorylation and dephosphorylation reactions, which are crucial in cellular signaling and metabolism.
Comparison with Similar Compounds
Diphenylphosphine: An organophosphorus compound with similar reactivity but lacks the phosphoroso group.
1,3-Bis(diphenylphosphino)propane: Another organophosphorus compound used in catalysis, but with a different structural framework.
Uniqueness: 3-(DIPHENYLPHOSPHOROSO)PHENYL DIPHENYLPHOSPHINATE is unique due to the presence of both phosphoroso and phosphinate groups, which provide it with distinct reactivity and versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C30H24O3P2 |
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Molecular Weight |
494.5 g/mol |
IUPAC Name |
1-diphenylphosphoryl-3-diphenylphosphoryloxybenzene |
InChI |
InChI=1S/C30H24O3P2/c31-34(26-15-5-1-6-16-26,27-17-7-2-8-18-27)30-23-13-14-25(24-30)33-35(32,28-19-9-3-10-20-28)29-21-11-4-12-22-29/h1-24H |
InChI Key |
PZLHKSWEKZVLTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC(=C3)OP(=O)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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